molecular formula C22H23N3O2 B2820879 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1260630-77-0

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2820879
CAS No.: 1260630-77-0
M. Wt: 361.445
InChI Key: CVNNRHUVQIPTFQ-UHFFFAOYSA-N
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Description

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, phenyl, and oxo groups, and an acetamide moiety linked to a methylbenzyl group. The compound’s structural complexity and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde (such as benzaldehyde) and a β-keto ester (such as ethyl acetoacetate) in the presence of ammonia or an ammonium salt.

    Substitution Reactions: The ethyl and phenyl groups are introduced through substitution reactions, often using alkyl halides and aryl halides in the presence of a base.

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyrimidine intermediate with acetic anhydride or acetyl chloride.

    N-Benzylation: The final step involves the N-benzylation of the acetamide using 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 2-phenylpyrimidin-4-yl acetamide
  • 4-ethyl-2-phenylpyrimidin-6-one
  • N-benzyl-2-(4-methylphenyl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyrimidine ring and the acetamide moiety distinguishes these compounds from each other.
  • Unique Properties: 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-3-19-13-21(27)25(22(24-19)18-7-5-4-6-8-18)15-20(26)23-14-17-11-9-16(2)10-12-17/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNNRHUVQIPTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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